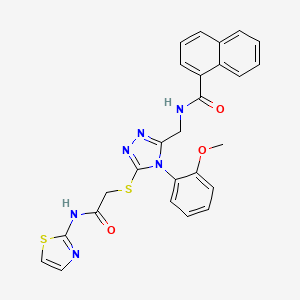

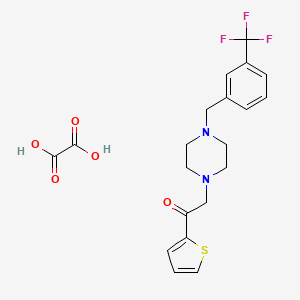

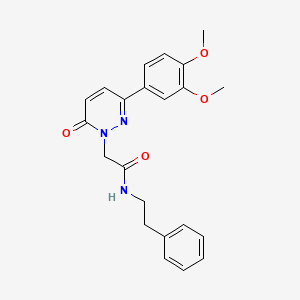

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has been reported. For instance, Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid was easily prepared by functionalizing silica nanoparticles . The catalytic activity of the functionalized nanosilica for preparation of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives was examined .Molecular Structure Analysis

While specific structural analysis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is not available, it’s known that cyclopropane, a structural motif in this compound, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties .Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide have been studied. For example, the reaction of aldehydes with thiourea under certain conditions afforded high yield of 1,3,5-triazinane-2,4-dithiones .科学的研究の応用

Synthetic Methodologies

Cascade Synthesis Approaches

Research has demonstrated innovative synthetic routes for creating sulfonyl-containing quinolines, a class to which our compound is related. For instance, tert-Butyl Hydroperoxide mediated synthesis offers a metal-free approach to create 3-Arylsulfonylquinolines, showcasing a method for constructing complex molecules with potential pharmaceutical value (Zhang et al., 2016). Similarly, cascade halosulfonylation of 1,7-enynes has been developed to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, highlighting a sulfonyl radical-triggered mechanism that enhances molecular complexity (Zhu et al., 2016).

Nanosized N-sulfonated Catalysts

The introduction of novel nanosized N-sulfonated Brönsted acidic catalysts has been shown to efficiently promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This research underscores the utility of sulfonyl groups in catalysis and the synthesis of heterocyclic compounds with potential therapeutic applications (Goli-Jolodar et al., 2016).

Biological Activity Potential

Antimicrobial and Antifungal Activities

The synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown that these compounds exhibit antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents against a range of pathogens (Fadda et al., 2016).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as cyclopropanecarboxamide derivatives, have been studied for their potential biological activities .

Mode of Action

It’s worth noting that the interaction of a compound with its targets often involves the formation of chemical bonds and changes in molecular structure .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar compounds have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .

Result of Action

The activation of certain inflammasomes is known to be controlled by a two-step signal, involving the activation of the transcriptional factor nf-κb, resulting in upregulation of certain proteins .

特性

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-9-22(20,21)18-8-7-12-5-6-15(10-14(12)11-18)17-16(19)13-3-4-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWXIOIJOXZTFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398407.png)

![4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2398410.png)

![ethyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2398416.png)

![2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2398419.png)